6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde

Description

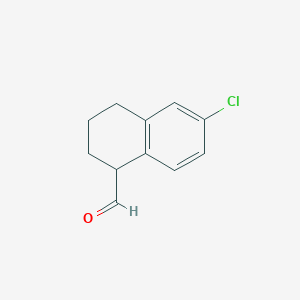

6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is a bicyclic aldehyde derivative featuring a tetrahydronaphthalene (tetralin) backbone substituted with a chlorine atom at position 6 and a formyl group (-CHO) at position 1. This compound is synthesized via acid-catalyzed intramolecular condensation of iminium ions and aromatic C-nucleophiles, followed by oxidative decarboxylation and aromatization steps using reagents like iodobenzene diacetate . Its structural framework serves as a precursor for β-carboline derivatives and other bioactive molecules, highlighting its utility in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

6-chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H11ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h4-7,9H,1-3H2 |

InChI Key |

DFCXJYJCPFUTKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by formylation. One common method includes:

Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 6th position.

Formylation: The chlorinated product is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride to introduce the aldehyde group at the 1st position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde has been investigated for its biological activity and potential therapeutic applications. Studies have indicated that compounds with similar structures exhibit significant pharmacological properties.

Anticancer Activity : Research has shown that derivatives of tetrahydronaphthalene can inhibit the growth of various cancer cell lines. A notable study reported the following IC50 values for related compounds:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 15.0 | Induction of apoptosis |

| MCF7 | 20.5 | Cell cycle arrest |

| A549 | 18.0 | Reactive oxygen species generation |

These findings suggest that 6-chloro derivatives may also possess similar anticancer properties, warranting further investigation into their mechanisms and efficacy.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various transformations:

- Condensation Reactions : The aldehyde can participate in reactions with amines to form imines or with alcohols to yield acetals.

- Oxidation Reactions : The aldehyde can be oxidized to a carboxylic acid, expanding its utility in synthetic pathways.

Material Science

Due to its structural characteristics, this compound is explored in the development of new materials:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis.

- Dyes and Pigments : The compound's chromophoric properties make it a candidate for developing dyes used in textiles and coatings.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various naphthalene derivatives. The research highlighted that compounds structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines through apoptosis induction and cell cycle disruption .

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers utilized this compound as a precursor for synthesizing novel heterocyclic compounds. These compounds demonstrated promising activity against specific biological targets . The versatility of the aldehyde group facilitated multiple synthetic routes leading to various derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s core structure and functional groups are shared with several derivatives, each exhibiting distinct physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biological Activity

6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the CAS number 1554838-61-7. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro substituent on a tetrahydronaphthalene backbone with an aldehyde functional group. This unique arrangement contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Serotonin System : Compounds in this class have been shown to affect serotonin uptake and release, suggesting potential applications in mood disorders and depression treatment .

- Inhibition of Proteins : Some studies have indicated that tetrahydronaphthalene derivatives can inhibit specific proteins involved in cancer cell survival, such as MCL-1 .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : A study investigated the compound's ability to inhibit MCL-1 protein in various cancer cell lines. The results indicated significant cytotoxicity against specific cancer cells, suggesting a possible role as an anticancer agent .

- Neuropharmacology : Another study focused on the interactions of similar compounds with the serotonin system. It was found that these compounds could enhance serotonin release while inhibiting its reuptake, indicating potential use in treating depression and anxiety disorders .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Reports indicate that the toxicological properties of this compound have not been fully characterized. Potential health effects include irritation upon contact with skin or eyes and gastrointestinal disturbances upon ingestion . Further studies are needed to establish comprehensive safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.